2-(4-methoxyphenyl)-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)acetamide is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by its unique structure, which includes a methoxyphenyl group and a benzodiazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)acetamide typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a condensation reaction between an o-phenylenediamine derivative and a suitable aldehyde or ketone.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the benzodiazepine core.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the benzodiazepine core, potentially converting it to a dihydrobenzodiazepine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Dihydrobenzodiazepine derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a model compound in the study of benzodiazepine chemistry and reaction mechanisms.
Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Explored for its anxiolytic, sedative, and anticonvulsant properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
2-(4-methoxyphenyl)-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)acetamide is unique due to its specific structural features, such as the methoxyphenyl group, which may contribute to its distinct pharmacological profile. Its synthesis and reactivity also differ from other benzodiazepines, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H23N3O2 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)acetamide |
InChI |
InChI=1S/C25H23N3O2/c1-17-24(19-8-4-3-5-9-19)25(27-22-11-7-6-10-21(22)26-17)28-23(29)16-18-12-14-20(30-2)15-13-18/h3-15,24H,16H2,1-2H3,(H,27,28,29) |
InChI Key |
YTTUAMNTVNGBSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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